(R)-1-Azido-4-(methylsulfinyl)-butane
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Overview
Description
®-1-Azido-4-(methylsulfinyl)-butane is an organic compound that features both an azido group and a methylsulfinyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azido group is known for its reactivity, particularly in click chemistry, while the methylsulfinyl group can participate in oxidation and reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Azido-4-(methylsulfinyl)-butane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis, particularly in the formation of heterocycles and other functionalized compounds.
Biology
In biological research, the azido group can be used for bioorthogonal labeling, allowing for the tracking and visualization of biomolecules in living systems. The methylsulfinyl group can also play a role in modulating the biological activity of the compound.
Medicine
In medicine, derivatives of ®-1-Azido-4-(methylsulfinyl)-butane may be explored for their potential therapeutic properties. The azido group can be used to introduce bioactive moieties, while the methylsulfinyl group can influence the pharmacokinetic properties of the compound.
Industry
In industry, ®-1-Azido-4-(methylsulfinyl)-butane can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
Mechanism of Action
Target of Action
®-1-Azido-4-(methylsulfinyl)-butane is a chiral organic compound that primarily targets nucleophiles, such as amines, alcohols, and carboxylic acids . These nucleophiles play a crucial role in various biochemical reactions, including the formation of new carbon-nitrogen bonds .
Mode of Action
The compound interacts with its targets (nucleophiles) to form new carbon-nitrogen bonds . This interaction is fundamental to its function as a reagent in organic compound synthesis .
Biochemical Pathways
The compound facilitates the formation of chiral alcohols, amines, and aldehydes during organic compound synthesis . It also functions as a catalyst for polymer and material creation . The establishment of fresh carbon-nitrogen bonds underlies these processes .
Pharmacokinetics
Its solubility in water suggests that it may have good absorption and distribution characteristics .
Result of Action
The primary result of the compound’s action is the formation of new carbon-nitrogen bonds . These bonds are crucial in the synthesis of chiral alcohols, amines, and aldehydes, and in the creation of polymers and materials .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Azido-4-(methylsulfinyl)-butane typically involves the introduction of the azido group and the methylsulfinyl group onto a butane backbone. One common method is to start with a suitable butane derivative and introduce the azido group through nucleophilic substitution. The methylsulfinyl group can be introduced via oxidation of a corresponding sulfide.
Industrial Production Methods
Industrial production of ®-1-Azido-4-(methylsulfinyl)-butane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-Azido-4-(methylsulfinyl)-butane can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfinyl group.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can reduce the azido group.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
®-1-Azido-4-(methylthio)-butane: Similar structure but with a methylthio group instead of a methylsulfinyl group.
®-1-Azido-4-(methylsulfonyl)-butane: Contains a methylsulfonyl group, which is a more oxidized form of the methylsulfinyl group.
®-1-Azido-4-(methylsulfinyl)-pentane: Similar structure but with an additional carbon in the backbone.
Uniqueness
®-1-Azido-4-(methylsulfinyl)-butane is unique due to the presence of both an azido group and a methylsulfinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
155185-01-6 |
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Molecular Formula |
C5H11N3OS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
1-azido-4-methylsulfinylbutane |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3 |
InChI Key |
SCBWZMZIFFMINE-UHFFFAOYSA-N |
SMILES |
CS(=O)CCCCN=[N+]=[N-] |
Canonical SMILES |
CS(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
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